molecular formula C6H2ClF2NO2 B6314432 1-Chloro-3,5-difluoro-2-nitrobenzene CAS No. 36556-55-5

1-Chloro-3,5-difluoro-2-nitrobenzene

Cat. No.: B6314432
CAS No.: 36556-55-5
M. Wt: 193.53 g/mol
InChI Key: MWYQVPGRHISKQU-UHFFFAOYSA-N
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Description

1-Chloro-3,5-difluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2ClF2NO2. It is characterized by the presence of chlorine, fluorine, and nitro groups attached to a benzene ring. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3,5-difluoro-2-nitrobenzene can be synthesized through the nitration of 1-chloro-3,5-difluorobenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3,5-difluoro-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-amino-3,5-difluoro-2-nitrobenzene.

    Reduction: Formation of 1-chloro-3,5-difluoro-2-aminobenzene.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

1-Chloro-3,5-difluoro-2-nitrobenzene is utilized in several scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: As a building block for the development of pharmaceutical compounds.

    Agrochemicals: In the synthesis of herbicides and pesticides.

    Material Science: As a precursor for the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-3,5-difluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in electron-withdrawing interactions, affecting the reactivity of the benzene ring. The chlorine and fluorine atoms can influence the compound’s overall electronic properties, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

  • 1-Chloro-2,3-difluoro-5-nitrobenzene
  • 1-Chloro-4,5-difluoro-2-nitrobenzene
  • 2-Chloro-1,3-difluoro-5-nitrobenzene

Comparison: 1-Chloro-3,5-difluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and applications. Compared to its isomers, this compound may exhibit different chemical behaviors and suitability for various synthetic routes.

Properties

IUPAC Name

1-chloro-3,5-difluoro-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYQVPGRHISKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190057
Record name 1-Chloro-3,5-difluoro-2-nitrobenzene
Source EPA DSSTox
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Molecular Weight

193.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-55-5
Record name 1-Chloro-3,5-difluoro-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36556-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,5-difluoro-2-nitrobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3,5-difluoro-2-nitrobenzene
Source EPA DSSTox
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Record name 1-chloro-3,5-difluoro-2-nitrobenzene
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